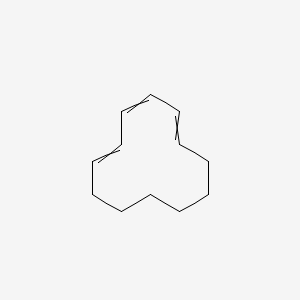

Cyclododeca-1,3,5-triene

Übersicht

Beschreibung

Cyclododeca-1,3,5-triene is a useful research compound. Its molecular formula is C12H18 and its molecular weight is 162.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1. Precursor for Dodecanedioic Acid

Cyclododeca-1,3,5-triene serves as an essential intermediate in the synthesis of dodecanedioic acid (DDDA). The process involves oxidizing this compound with an oxygen-containing reagent to produce epoxycyclododeca-5,9-diene. This compound can then be further transformed into cyclododecanol and cyclododecanone through selective reduction and rearrangement. Finally, these products are oxidized to yield DDDA, which is widely used in the production of polyamides and other polymers .

2. Polymer Production

this compound is also utilized in the production of various polymers through polymerization processes. Its structure allows for the formation of high-performance materials with unique properties. The trimerization of 1,3-butadiene to form this compound can be catalyzed using Ziegler-Natta catalysts, facilitating the creation of polymers that exhibit enhanced mechanical properties and thermal stability .

Industrial Applications

1. Use in Coatings and Adhesives

Due to its chemical properties, this compound has potential applications in the formulation of coatings and adhesives. The ability to modify its structure allows for the development of products with improved adhesion characteristics and resistance to environmental factors such as moisture and temperature changes.

2. Specialty Chemicals

this compound can be transformed into various specialty chemicals that find applications in fragrances and flavorings due to its unique odor profile. Its derivatives may also serve as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Case Studies

Case Study 1: Synthesis of Dodecanedioic Acid

A study demonstrated an efficient method for synthesizing dodecanedioic acid from this compound using a novel oxidation route. The research highlighted that this method requires less energy compared to traditional processes while maintaining high yields of dodecanedioic acid .

Case Study 2: Polymer Properties Enhancement

Research focused on the polymerization of this compound revealed that incorporating this compound into polymer matrices significantly enhances their mechanical strength and thermal stability. The study employed various catalysts and characterized the resulting polymers through mechanical testing and thermal analysis .

Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Chemical Synthesis | Intermediate for dodecanedioic acid production | High yield with lower energy consumption |

| Polymer Production | Used in producing high-performance polymers | Enhanced mechanical properties |

| Coatings and Adhesives | Formulation component for improved adhesion | Better resistance to environmental factors |

| Specialty Chemicals | Precursor for fragrances and pharmaceuticals | Unique odor profile; versatile applications |

Analyse Chemischer Reaktionen

Oxidation Reactions

CDT undergoes controlled oxidation to form epoxides and subsequent derivatives:

-

Epoxidation : Reaction with oxygen or air produces epoxycyclododeca-5,9-diene (ECDDD) ( ). Catalysts like molybdenum or vanadium naphthenates enhance selectivity.

-

Nitric Acid Oxidation : CDT derivatives (e.g., cyclododecanol/cyclododecanone mixtures) oxidize with nitric acid and Cu/V catalysts to dodecanedioic acid (DDDA), a nylon precursor ( ).

Isomerization

CDT exhibits sensitivity to thermal and photochemical isomerization:

-

Thermal Isomerization : Metal catalysts (e.g., Ru, Ni) promote cis-trans double bond rearrangement ( ).

-

Photochemical Isomerization : UV light induces cis-trans shifts and generates 1,2,4-trivinylcyclohexane as a minor product ( ).

Table 1: Isomerization Outcomes

| Catalyst/Stimulus | Major Product | Minor Product | Yield (%) |

|---|---|---|---|

| Ru₃(CO)₁₂ | trans-CDT | – | >80 |

| UV Light | trans-CDT | 1,2,4-Trivinylcyclohexane | <10 |

Hydrogenation

Selective hydrogenation reduces CDT’s double bonds:

-

Full Hydrogenation : Produces cyclododecane using H₂ and Pd/C ().

-

Partial Hydrogenation : Yields cyclododecene isomers depending on catalyst choice ().

Transition Metal Complexation

CDT acts as a ligand in organometallic synthesis:

-

Ruthenium Complexes : Reacts with Ru₃(CO)₁₂ to form HRu₃(CO)₉(C₁₂H₁₅) and HRu₃(CO)₉(C₁₂H₁₇) ( ).

-

Nickel Complexes : Forms π-allyl complexes during oligomerization reactions ( ).

Table 2: Metal Complex Structures

| Complex | Metal Center | Ligand Configuration | Stability |

|---|---|---|---|

| HRu₃(CO)₉(C₁₂H₁₅) | Ru₃ | Triene coordination | Air-sensitive |

| Ni(COD)₂-CDT Adducts | Ni⁰ | π-Allylic binding | Thermally stable |

Transannular Reactions

CDT undergoes intramolecular cyclization under specific conditions:

-

Acid-Catalyzed Cyclization : Forms bicyclic terpenoid analogs ( ).

-

Thermal Rearrangement : Generates fused-ring systems at elevated temperatures ().

Electrophilic Addition

The triene reacts with electrophiles (e.g., halogens, acids):

-

Halogenation : Adds Br₂ or Cl₂ across double bonds, yielding di/tri-halogenated derivatives ().

-

Epoxide Ring-Opening : ECDDD reacts with nucleophiles (e.g., H₂O, alcohols) to form diols or ethers ( ).

Oligomerization and Polymerization

CDT participates in metal-catalyzed oligomerization:

-

Butadiene Cyclotrimerization : Titanium catalysts (TiCl₄/AlCl₃) convert butadiene to CDT with >80% yield ( ).

-

Side Products : Linear dimers (e.g., n-dodeca-1,6,10-triene) form in minor amounts ( ).

Comparative Reactivity of Isomers

Isomeric configuration significantly impacts reactivity:

Eigenschaften

Molekularformel |

C12H18 |

|---|---|

Molekulargewicht |

162.27 g/mol |

IUPAC-Name |

cyclododeca-1,3,5-triene |

InChI |

InChI=1S/C12H18/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-6H,7-12H2 |

InChI-Schlüssel |

XRLIZCVYAYNXIF-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCCC=CC=CC=CCC1 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.